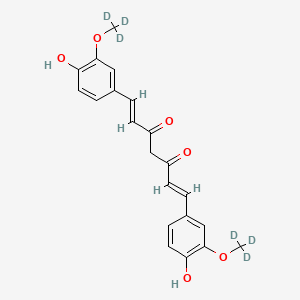

Curcumin D6

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis in DMSO-d6

Nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6) provides comprehensive structural elucidation of curcumin-d6, revealing characteristic spectral features that distinguish it from the non-deuterated parent compound. The proton nuclear magnetic resonance spectrum of curcumin-d6 in DMSO-d6 exhibits significant alterations in the chemical shift patterns compared to native curcumin, particularly in regions corresponding to the deuterated positions. The aromatic proton signals appear in the characteristic downfield region, with the phenolic hydroxyl groups typically observed around 9.7 parts per million as broad singlets, indicative of hydrogen bonding interactions within the molecular structure.

The deuterium substitution in curcumin-d6 results in the virtual elimination of specific proton signals that are prominent in native curcumin, particularly those corresponding to the methoxy groups. In the standard curcumin spectrum, methoxy protons appear as sharp singlets around 3.86 parts per million, but these signals are substantially reduced or absent in curcumin-d6 due to the deuterium labeling. The vinyl protons in the heptadienone chain maintain their characteristic coupling patterns, appearing as doublets with coupling constants of approximately 15.6 hertz for the alpha-protons and 16.0 hertz for the beta-protons, consistent with trans-configuration of the double bonds.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the impact of deuterium substitution on the carbon framework of curcumin-d6. The carbonyl carbons maintain their characteristic chemical shifts around 183 parts per million, while the aromatic carbons show subtle but measurable isotope effects due to the adjacent deuterium atoms. The methoxy carbons, when deuterated, exhibit characteristic upfield shifts and altered multiplicities in the carbon-13 spectrum, providing definitive evidence of the isotopic substitution pattern. The spectral data confirm that the deuterium labeling does not significantly perturb the overall electronic structure of the molecule, ensuring that curcumin-d6 maintains the essential chemical properties required for its function as an internal standard.

Comparative Mass Spectrometric Profiling with Native Curcumin

Mass spectrometric analysis of curcumin-d6 provides definitive characterization through comparison with native curcumin, revealing distinct molecular ion patterns that confirm the isotopic labeling efficiency and structural integrity. The molecular ion peak for curcumin-d6 appears at mass-to-charge ratio 374, representing a six-unit increase compared to native curcumin at mass-to-charge ratio 368, corresponding precisely to the replacement of six hydrogen atoms with deuterium. This mass shift serves as the fundamental basis for the compound's utility as an internal standard in liquid chromatography-tandem mass spectrometry applications, where the mass difference allows for simultaneous quantification of both the labeled and unlabeled forms.

Electrospray ionization mass spectrometry in both positive and negative ion modes demonstrates characteristic fragmentation patterns for curcumin-d6 that parallel those of native curcumin while maintaining the mass shifts corresponding to deuterium retention in specific fragments. In negative ion mode, the deprotonated molecular ion exhibits excellent stability, making it suitable for multiple reaction monitoring experiments. The fragmentation pathways involve characteristic losses of methoxy groups, with deuterated fragments showing the expected mass increases that confirm the isotopic labeling positions within the molecular structure.

Tandem mass spectrometry experiments reveal that curcumin-d6 maintains similar collision-induced dissociation patterns to native curcumin, with product ion spectra showing parallel fragmentation but with appropriate mass shifts. The major product ions in curcumin-d6 correspond to losses of carbon monoxide, formaldehyde equivalents, and aromatic substituents, with each fragment retaining deuterium atoms according to the initial labeling pattern. This consistency in fragmentation behavior validates the use of curcumin-d6 as a reliable internal standard, as it exhibits nearly identical chemical behavior during mass spectrometric analysis while providing the necessary mass differentiation for accurate quantification.

Isotopic Purity Assessment via Chromatographic Techniques

Isotopic purity assessment of curcumin-d6 requires sophisticated chromatographic techniques coupled with mass spectrometric detection to determine the distribution of deuterium incorporation and the presence of incompletely labeled species. High-performance liquid chromatography analysis reveals that curcumin-d6 exhibits retention characteristics nearly identical to native curcumin, with minimal differences attributable to the isotope effect on molecular interactions with the stationary phase. The chromatographic behavior confirms that the deuterium labeling does not significantly alter the compound's polarity or chromatographic mobility, which is essential for its application as an internal standard.

Mass distribution analysis demonstrates that high-quality curcumin-d6 preparations achieve isotopic purity levels exceeding 95 percent, with the d6 species representing the predominant form in the mixture. Certificate of analysis data from commercial preparations indicate typical isotopic distributions showing d0 species at 0.09 percent, d1 at 0.05 percent, d2 at 0.10 percent, d3 at 0.85 percent, d4 at 0.33 percent, d5 at 1.43 percent, and d6 at 97.16 percent. This distribution pattern reflects the statistical nature of deuterium incorporation during synthesis, with the high proportion of the fully labeled d6 species confirming successful isotopic substitution.

| Isotopic Species | Relative Abundance (%) | Mass (m/z) |

|---|---|---|

| d0 (unlabeled) | 0.09 | 368 |

| d1 | 0.05 | 369 |

| d2 | 0.10 | 370 |

| d3 | 0.85 | 371 |

| d4 | 0.33 | 372 |

| d5 | 1.43 | 373 |

| d6 (fully labeled) | 97.16 | 374 |

Liquid chromatography-mass spectrometry methods for isotopic purity assessment typically employ gradient elution systems with acetonitrile and aqueous buffer phases, achieving baseline separation of curcumin-d6 from potential synthetic impurities and related compounds. The analytical methods demonstrate excellent precision and accuracy, with validation studies showing recovery rates exceeding 96 percent and minimal matrix effects during biological sample analysis. These chromatographic assessments confirm that curcumin-d6 preparations meet the stringent purity requirements necessary for quantitative analytical applications, with isotopic enrichment levels sufficient to provide reliable mass spectrometric differentiation from endogenous curcumin in biological matrices.

Properties

CAS No. |

1246833-26-0 |

|---|---|

Molecular Formula |

C21H20O6 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/i1D3,2D3 |

InChI Key |

VFLDPWHFBUODDF-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C(OC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])O)([2H])[2H] |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Synonyms |

(1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione-d6; (E,E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione-d6; C Yellow 15-d6; C.I. 75300-d6; Curcuma-d6; Curcumine-d6; Diferuloylmethane-d6; Haidr-d6; Halad-d6; Haldar-d |

Origin of Product |

United States |

Preparation Methods

Deuterated Starting Materials Approach

This method involves synthesizing Curcumin-d6 from deuterium-labeled precursors. The most widely cited protocol begins with [d₃]vanillin and [d₃]acetylacetone , which undergo a condensation reaction catalyzed by boron trioxide (B₂O₃) and tributyl borate [(C₄H₉O)₃B]. The reaction proceeds via the following steps:

-

Deuteration of Vanillin : Vanillin is treated with deuterated methyl iodide (CD₃I) in the presence of a base, yielding [d₃]vanillin (methoxy-d₃ substitution).

-

Condensation Reaction : [d₃]Vanillin reacts with [d₃]acetylacetone (synthesized by deuterium exchange in D₂O) under acidic conditions to form the β-diketone intermediate.

-

Cyclization : The intermediate undergoes cyclization with boron trioxide, producing Curcumin-d6 with six deuterium atoms (three from vanillin and three from acetylacetone).

Key Data :

Post-Synthetic Isotopic Exchange

An alternative method involves hydrogen-deuterium (H-D) exchange on pre-synthesized curcumin using deuterated solvents like deuterated methanol (CD₃OD) or D₂O. This approach, while simpler, results in partial deuteration and requires rigorous purification to isolate Curcumin-d6.

Reaction Conditions and Optimization

Catalysts and Solvents

Temperature and Time

Optimal conditions for the condensation reaction are:

Yield Optimization Strategies

-

Stepwise Deuteration : Sequential deuteration of vanillin and acetylacetone improves isotopic purity.

-

Chromatographic Purification : Silica gel chromatography removes non-deuterated byproducts, increasing final purity to >98%.

Purification and Characterization

Purification Techniques

Analytical Characterization

Industrial-Scale Production Considerations

Challenges

Chemical Reactions Analysis

Types of Reactions: Curcumin-d6 undergoes various chemical reactions similar to non-deuterated curcumin. These include:

Oxidation: Curcumin-d6 can be oxidized to form curcumin epoxide and other oxidation products.

Reduction: Reduction of Curcumin-d6 can yield tetrahydrocurcumin-d6.

Substitution: Curcumin-d6 can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products Formed:

Oxidation: Curcumin epoxide-d6, hydroxycurcumin-d6.

Reduction: Tetrahydrocurcumin-d6.

Substitution: Various substituted curcumin derivatives.

Scientific Research Applications

Curcumin-d6 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of curcumin and its metabolites.

Biology: Employed in studies to track the metabolic pathways and bioavailability of curcumin in biological systems.

Medicine: Investigated for its potential therapeutic effects in cancer, inflammation, and neurodegenerative diseases.

Industry: Utilized in the development of curcumin-based pharmaceuticals and nutraceuticals .

Mechanism of Action

Curcumin-d6 is compared with other similar compounds to highlight its uniqueness:

Curcumin: The non-deuterated form, widely studied for its therapeutic properties but with limitations in bioavailability.

Tetrahydrocurcumin: A reduced form of curcumin with enhanced stability and bioavailability.

Curcumin Analogues (e.g., D6): Structural analogues with modifications to improve potency and selectivity in targeting cancer cells .

Uniqueness of Curcumin-d6:

Stable Isotopic Labeling: The incorporation of deuterium atoms provides stability and allows for precise quantification in analytical studies.

Enhanced Tracking: Facilitates the study of curcumin’s metabolic pathways and bioavailability in biological systems.

Comparison with Similar Compounds

Key Properties:

- Physical state : Powder, melting point 184–186°C .

- Pharmacological activities : Anti-inflammatory, antioxidant, antiproliferative, and antiangiogenic effects .

- Mechanisms: Inhibits NF-κB, MAPKs, iNOS, cyclooxygenase (COX), lipoxygenase (LOX), and EGFR tyrosine kinase .

- Applications : Used as an internal standard in LC/MS/MS analyses and in studies exploring deuterium’s impact on bioavailability and metabolic stability .

Comparison with Structurally and Functionally Similar Compounds

Curcumin (Non-Deuterated)

Dimethoxycurcumin-d6

- Structure : Contains methoxy (-OCH₃) groups at specific positions, with deuterium substitution .

- Activity : Exhibits stronger anti-inflammatory effects than Curcumin-d6 in in vitro models due to enhanced lipophilicity .

- Synthesis : Synthesized via click chemistry, confirmed by NMR and FTIR .

Tetrahydrocurcumin-d6

- Structure : Hydrogenated form of Curcumin-d6, lacking conjugated double bonds .

- Activity : Superior antioxidant capacity but reduced antiproliferative effects compared to Curcumin-d6 .

- Applications : Used in studies focusing on oxidative stress mitigation .

Nano-Curcumin

- Formulation: Curcumin encapsulated in nanoparticles (e.g., liposomes, polymeric NPs) .

Pharmacological and Pharmacokinetic Comparisons

Biological Activity

Curcumin-d6, a deuterated analogue of curcumin, has gained attention in recent years due to its potential biological activities. This compound exhibits properties similar to those of curcumin, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of curcumin-d6, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

Curcumin-d6 is a derivative of curcumin, characterized by the incorporation of deuterium (D) at specific positions in its molecular structure. The chemical formula for curcumin-d6 is , which retains the essential features of curcumin while potentially enhancing its stability and bioavailability. The structural modifications may influence its interaction with biological targets.

Curcumin-d6 exhibits various mechanisms of action that contribute to its biological activities:

- Antioxidant Activity : Curcumin-d6 demonstrates significant antioxidant properties by scavenging free radicals and enhancing the body's antioxidant defense systems. This is largely attributed to its phenolic structure, which allows for effective electron donation and radical neutralization .

- Anti-inflammatory Effects : Similar to curcumin, curcumin-d6 inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Studies have shown that it modulates inflammatory pathways by downregulating key transcription factors like NF-κB and STAT proteins .

- Anticancer Properties : Curcumin-d6 has been shown to possess antiproliferative effects against various cancer cell lines, including melanoma. It induces apoptosis and inhibits cell proliferation through multiple pathways, including the modulation of cell cycle regulators and apoptotic markers .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of curcumin-d6 across different cell lines:

Case Studies

- Melanoma Treatment : A study demonstrated that curcumin-d6 significantly reduced cell viability in human melanoma cells by inducing apoptosis. The downregulation of anti-apoptotic proteins was noted as a critical mechanism .

- Inflammation Models : In models using lipopolysaccharide (LPS)-stimulated macrophages, curcumin-d6 effectively inhibited the production of inflammatory mediators, showcasing its potential as an anti-inflammatory agent .

Pharmacokinetics and Bioavailability

Despite its promising biological activities, both curcumin and curcumin-d6 face challenges related to bioavailability. Curcumin-d6's deuterated nature may enhance stability against metabolic degradation, potentially improving its pharmacokinetic profile compared to non-deuterated curcumin. However, further studies are necessary to quantify these effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.